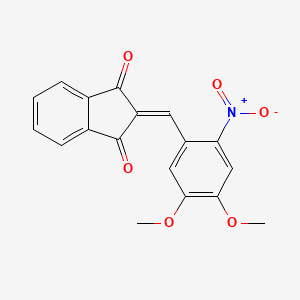
2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester” is a chemical compound with the molecular formula C8H7FINO2 . It has a molecular weight of 295.05 . This compound is commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One common method involves the Suzuki coupling reaction of 3-fluoro-4-iodopyridine with (2-pivaloylaminophenyl)boronic acid, followed by lithiation to yield the trisubstituted pyridine . Other methods involve the use of Grignard reagents, copper catalysis, and activation by lithium fluoride or magnesium chloride .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with fluorine and iodine substituents at the 2nd and 4th positions, respectively. The 3rd position of the pyridine ring is attached to a carboxylic acid ethyl ester group .Chemical Reactions Analysis
The chemical reactions involving “this compound” are diverse. For instance, under basic conditions, it undergoes heterolytic C2-H bond cleavage to form a carbene, which then eliminates F¯ to give a cation . Other reactions include cross-coupling with aryl bromides and alkyl halides .Aplicaciones Científicas De Investigación
1. Synthesis of Antibacterial Agents
2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester and its derivatives have been explored in the synthesis of antibacterial agents. Studies have shown that certain analogues with specific substitutions can exhibit significant antibacterial activity. For example, pyridonecarboxylic acids, which are structurally related, demonstrate substantial effectiveness against various bacteria (Egawa et al., 1984).
2. Use in Cancer Research
Compounds structurally related to this compound have been investigated for their interactions with cancer cells. Research indicates that fluorine substitutions on certain molecules can enhance their effectiveness against cancer cells, making them promising candidates for anticancer prodrugs (Yamazaki et al., 1996).
3. Catalytic Aminocarbonylation
This compound has been used in catalytic aminocarbonylation reactions involving nitrogen-containing iodo-heteroaromatics. This process facilitates the synthesis of N-substituted nicotinamide related compounds, which are of potential biological significance (Takács et al., 2007).
4. Novel Synthesis Pathways
Innovative synthesis methods involving this compound derivatives have been developed. These methods are critical for producing 4-fluoropyridines, compounds that have diverse applications in chemical and pharmaceutical industries (Wittmann et al., 2006).
5. Synthesis of Fluorocarboxylic Acids
Fluorocarboxylic acids, synthesized using compounds like this compound, have been studied for their chemical properties. These acids play a crucial role in biochemical research due to their unique reactivity and stability (Kun & Dummel, 1969).
6. Peptide Chemistry
In peptide chemistry, derivatives of this compound have been used for carboxyl-protection in amino acids and peptides. This method aids in stabilizing peptides during synthesis and can be removed under mild conditions, highlighting its utility in biochemistry (Chantreux et al., 1984).
7. Ligand Synthesis for Metal Complexes
Compounds related to this compound have been used in the synthesis of ligands for metal complexes. These ligands are useful in creating complexes with lower energy electronic absorption, beneficial in materials science and catalysis (Zong et al., 2008).
8. Synthesis of α-Fluoro-α,β-Unsaturated Carboxylic Acid Esters
Research has shown that ethyl phenylsulfinyl fluoroacetate, a derivative, is useful in synthesizing α-fluoro-α,β-unsaturated carboxylic acid esters. These esters are key intermediates for biologically active compounds containing fluorine (Allmendinger, 1991).
Direcciones Futuras
The future directions for “2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester” are promising. Given its utility as a molecular scaffold for APIs and a substrate for synthetic chemistry, it is likely to find increasing applications in the development of new pharmaceuticals and agrochemicals . Furthermore, the ongoing advancements in fluorine chemistry are expected to provide new synthetic routes and applications for this compound .
Propiedades
IUPAC Name |
ethyl 2-fluoro-4-iodopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FINO2/c1-2-13-8(12)6-5(10)3-4-11-7(6)9/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULZTTDLVMNBNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6360638.png)


